1-Hydroxy-2,2'-binaphthalene-3,4-dione

Description

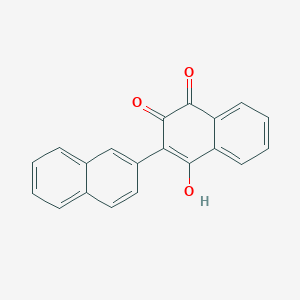

Structure

2D Structure

3D Structure

Properties

CAS No. |

18100-07-7 |

|---|---|

Molecular Formula |

C20H12O3 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

4-hydroxy-3-naphthalen-2-ylnaphthalene-1,2-dione |

InChI |

InChI=1S/C20H12O3/c21-18-15-7-3-4-8-16(15)19(22)20(23)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H |

InChI Key |

VFMNBGNJCNFCTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4C(=O)C3=O)O |

Origin of Product |

United States |

Contextualization Within Binaphthyl and Naphthoquinone Chemical Space

The molecular framework of 1-Hydroxy-2,2'-binaphthalene-3,4-dione is a hybrid structure, integrating two prominent classes of organic compounds: binaphthyls and naphthoquinones. Understanding its position within the chemical space of these parent structures is crucial to appreciating its potential properties and reactivity.

Conversely, the naphthoquinone unit is a derivative of naphthalene (B1677914) and is characterized by a quinone ring fused to a benzene (B151609) ring. researchgate.net Naphthoquinones are well-known for their redox activity and are found in numerous natural products with significant biological activities. nih.gov The presence of hydroxyl groups on the naphthoquinone core, as seen in compounds like lawsone (2-hydroxy-1,4-naphthoquinone), can further modulate their electronic properties and reactivity. researchgate.net

This compound uniquely combines these two frameworks. One naphthalene system is modified into a 3,4-naphthoquinone, which is less common than the 1,2- and 1,4-isomers. researchgate.netresearchgate.net The hydroxyl group at the 1-position of this quinone system is expected to influence its electronic and hydrogen-bonding characteristics. The linkage at the 2 and 2' positions connects this hydroxy-naphthoquinone unit to a second naphthalene ring, creating a binaphthyl system with a highly unsymmetrical substitution pattern.

| Scaffold | Key Structural Feature | Prominent Chemical Property | Primary Area of Research |

|---|---|---|---|

| Binaphthyl | Two naphthalene rings linked by a C-C bond | Axial chirality (atropisomerism) | Asymmetric catalysis, chiral ligands rsc.org |

| Naphthoquinone | Naphthalene fused with a quinone ring | Redox activity, electrophilicity | Medicinal chemistry, natural products nih.gov |

| This compound | Hybrid of binaphthyl and hydroxy-naphthoquinone | Expected combination of chirality and redox properties | Largely unexplored |

Significance of Hydroxy Binaphthyl Dione Frameworks in Contemporary Chemical Science

While 1-Hydroxy-2,2'-binaphthalene-3,4-dione itself is not extensively documented, the broader class of molecules containing hydroxy-binaphthyl-dione frameworks holds considerable theoretical interest in contemporary chemical science. The significance of such frameworks can be inferred from the properties of their constituent parts.

The fusion of a binaphthyl's chirality with a naphthoquinone's redox activity could lead to the development of novel chiral redox-active molecules. Such compounds are of interest in the design of enantioselective sensors, where they could be used to detect chiral analytes through changes in their electrochemical or optical properties. The hydroxyl group, in conjunction with the dione (B5365651), provides potential sites for metal coordination, suggesting applications in the development of chiral catalysts for oxidation or reduction reactions.

Furthermore, naphthoquinone derivatives are known to possess a range of biological activities, often related to their ability to generate reactive oxygen species or interact with biological macromolecules. cardiff.ac.uk The introduction of a bulky and stereochemically defined binaphthyl unit could lead to compounds with highly specific biological targets, a key goal in modern drug discovery. The inherent chirality of the binaphthyl backbone could impart enantioselectivity in these biological interactions.

| Potential Application Area | Underlying Chemical Property | Illustrative Example from Related Systems |

|---|---|---|

| Asymmetric Catalysis | Axial chirality and metal coordination sites | BINOL-derived metal complexes in asymmetric synthesis researchgate.net |

| Chiral Sensors | Chirality combined with redox-active quinone | Electrochemical sensors based on functionalized binaphthyls |

| Materials Science | Rigid, chiral, and electronically active structure | Binaphthyl-based polymers for chiral separations rsc.org |

| Medicinal Chemistry | Redox properties of naphthoquinone and stereospecificity | Anticancer properties of various naphthoquinone derivatives cardiff.ac.uk |

Theoretical and Advanced Spectroscopic Characterization in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the constitution of a molecule. For a complex atropisomeric structure like 1-Hydroxy-2,2'-binaphthalene-3,4-dione, a combination of techniques is required to unambiguously assign its stereochemistry and regiochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For this compound, a suite of NMR experiments would be employed.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. The number of unique signals indicates the molecule's symmetry, while the chemical shifts, integration (for ¹H), and coupling constants reveal the nature of the aromatic rings and the presence of hydroxyl and dione (B5365651) functionalities. In related substituted binaphthyls, aromatic protons typically appear in the range of δ 7.0-8.5 ppm, and aromatic carbons resonate between δ 110-155 ppm. rsc.org

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within each naphthalene (B1677914) ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, assigning the carbon signal for each protonated position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and confirming the placement of substituents and the crucial 2,2'-linkage between the naphthalene units.

NOESY (Nuclear Overhauser Effect Spectroscopy): For establishing stereochemistry, NOESY is paramount. It detects through-space interactions between protons that are in close proximity. In this compound, NOE correlations between protons on the two different naphthalene rings would confirm the atropisomeric conformation and help assign the absolute configuration of a specific enantiomer. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Naphthyl Ring 1) | 7.2 – 8.2 | 120 – 135 |

| Aromatic C-H (Naphthyl Ring 2 - Dione) | 7.5 – 8.5 | 125 – 140 |

| Vinylic C-H (Dione Ring) | 6.5 – 7.0 | 115 – 125 |

| Quaternary Aromatic C | - | 120 – 150 |

| Phenolic C-OH | - | 150 – 160 |

| Carbonyl C=O | - | 175 – 185 |

| Hydroxyl O-H | 9.0 – 11.0 (broad) | - |

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it provides two key pieces of information.

Accurate Molecular Mass: High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), provides an extremely precise mass measurement. nih.gov This allows for the unambiguous determination of the elemental formula (C₂₀H₁₂O₃) by matching the experimental mass to the calculated theoretical mass with high accuracy (typically within 5 ppm). nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting pattern of fragment ions provides valuable structural information. For the target compound, characteristic fragmentation would likely include the sequential loss of carbon monoxide (CO) molecules from the dione moiety and potential cleavage at the binaphthyl C-C bond, helping to confirm the connectivity of the two ring systems.

Table 2: Expected Molecular Ions for this compound (C₂₀H₁₂O₃, Exact Mass: 300.0786)

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₂₀H₁₂O₃]⁺ | 300.0786 |

| [M+H]⁺ | [C₂₀H₁₃O₃]⁺ | 301.0865 |

| [M+Na]⁺ | [C₂₀H₁₂O₃Na]⁺ | 323.0684 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad band around 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong, sharp peaks in the region of 1700-1650 cm⁻¹ would be characteristic of the C=O stretching vibrations of the two carbonyl groups in the dione ring. Absorptions between 1600-1450 cm⁻¹ would correspond to C=C stretching within the aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive π-conjugated system of the binaphthyl core coupled with the dione functionality is expected to result in strong absorptions in the UV and potentially the visible range. The spectra of related binaphthyl chromophores show intense absorption bands around 230 nm. nih.gov The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the dihedral angle between the two naphthalene rings.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopy | Feature | Expected Range/Value |

|---|---|---|

| IR | O-H stretch (hydroxyl) | 3400 - 3200 cm⁻¹ (broad) |

| C=O stretch (dione) | 1700 - 1650 cm⁻¹ (strong, sharp) | |

| C=C stretch (aromatic) | 1600 - 1450 cm⁻¹ (multiple bands) | |

| UV-Vis | π → π* transitions | λ_max ≈ 230-250 nm, 300-400 nm |

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide profound insight into molecular properties that can be difficult or impossible to measure experimentally. They are used to predict structures, energies, and spectroscopic properties, complementing and guiding experimental work.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of complex organic molecules. For this compound, DFT calculations would be invaluable.

Structural Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to calculate the lowest-energy three-dimensional structure of the molecule. This provides precise predictions of bond lengths, angles, and, most importantly, the dihedral angle between the two naphthalene rings, which defines the atropisomeric conformation.

Energy Calculations: DFT is used to determine the energy barrier to rotation around the C-C single bond connecting the naphthalene rings. This calculation is crucial for predicting the configurational stability of the atropisomers and their rate of racemization. researchgate.netsemanticscholar.org Studies on related binaphthyls have used DFT to explore various racemization pathways. researchgate.net

Reactivity Prediction: Analysis of the frontier molecular orbitals (HOMO and LUMO) and the generation of a molecular electrostatic potential (MEP) map can predict the molecule's reactivity. These calculations identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, offering insights into how the molecule will interact with other reagents. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions.

Conformational Analysis: MD simulations are particularly useful for studying the dynamic behavior of flexible molecules like binaphthyls. By simulating the molecule's motion over nanoseconds or longer, MD can explore the accessible conformational space and map the energy landscape for rotation around the stereogenic axis. This complements DFT calculations by providing a dynamic view of the racemization process and the stability of the enantiomers under various conditions (e.g., in different solvents or at different temperatures). nih.gov

Intermolecular Interactions: MD simulations can be used to model how this compound interacts with its environment. For instance, simulating the molecule in a solvent box (e.g., water or an organic solvent) reveals information about solvation shells and specific solvent-solute interactions. If the molecule is of interest as a ligand, MD can be used to simulate its binding to a receptor, providing insights into the binding mode and affinity. amanote.com

Theoretical Mechanistic Studies of Reactions Involving the Compound

While specific theoretical mechanistic studies focused exclusively on this compound are not extensively documented in current literature, a robust understanding of its potential reactivity can be extrapolated from computational investigations of its core structural motifs: the hydroxy-naphthoquinone system and the binaphthyl backbone. Density Functional Theory (DFT) and other quantum mechanical calculations have been pivotal in elucidating the reaction mechanisms for these related classes of compounds. These studies provide a predictive framework for the behavior of this compound in various chemical transformations, primarily focusing on redox processes, nucleophilic additions, and the oxidative coupling reactions integral to its formation.

Redox Mechanisms and Electronic Properties

The naphthoquinone moiety is the primary center for redox activity. Theoretical studies on simpler hydroxy-naphthoquinones, such as Lawsone (2-hydroxy-1,4-naphthoquinone) and Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), have detailed the mechanisms of their bioreduction. nih.govnih.gov Computational models show that these molecules can undergo both one- and two-electron reduction processes, catalyzed by flavoproteins like DT-diaphorase, to form semiquinone radical anions and hydroquinones, respectively. nih.gov

DFT calculations are employed to determine the redox potentials and to characterize the electronic structure of the resulting radical intermediates. The stabilizing influence of the hydroxyl group on the redox cycling capacity has been a subject of such investigations. nih.gov For this compound, theoretical models would predict that the quinone ring is the principal site of electron acceptance. The energy of the Lowest Unoccupied Molecular Orbital (LUMO), primarily located on the dione system, is a key indicator of this reactivity, and its value can be correlated with the reduction potential.

Table 1: Illustrative Calculated Redox Properties of Naphthoquinone Derivatives

This table presents representative data from theoretical studies on analogous compounds to illustrate the type of information generated. Data is not specific to this compound.

| Compound | Method/Basis Set | E(LUMO) (eV) | Calculated Reduction Potential (V vs. SHE) |

| 1,4-Naphthoquinone (B94277) | B3LYP/6-311+G(d,p) | -3.15 | -0.12 |

| 5-Hydroxy-1,4-naphthoquinone | B3LYP/6-311+G(d,p) | -3.08 | -0.09 |

| 5,8-Dihydroxy-1,4-naphthoquinone | B3LYP/6-311+G(d,p) | -2.99 | -0.05 |

Nucleophilic Addition Mechanisms

The electron-deficient carbonyl carbons and the adjacent vinylic carbon of the naphthoquinone ring are susceptible to nucleophilic attack. This is a fundamental reaction class for quinones, leading to a variety of substituted derivatives. Theoretical mechanistic studies in this area typically focus on mapping the potential energy surface of the reaction to identify the transition states and intermediates.

For a reaction such as a Michael-type conjugate addition of a nucleophile, DFT calculations can elucidate the stepwise versus concerted nature of the mechanism. Key parameters derived from these calculations include activation energies (ΔG‡) and reaction energies (ΔG_rxn). researchgate.net Natural Bond Orbital (NBO) analysis and Fukui functions can further be used to identify the most electrophilic sites within the molecule, confirming the regioselectivity of the attack. nih.gov In the case of this compound, the C3 position on the quinone ring is predicted to be a primary site for nucleophilic attack.

Table 2: Representative Theoretical Data for a Nucleophilic Addition Reaction

This table shows hypothetical DFT-calculated energy values for the addition of a generic nucleophile (Nu⁻) to a model naphthoquinone system. Data is for illustrative purposes.

| Reaction Step | Description | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Key Transition State Bond Distance (Å) |

| Step 1 | Nucleophilic attack at C3 | 12.5 | -8.2 | C3···Nu = 2.15 |

| Step 2 | Protonation of enolate | 4.1 | -25.7 | O···H = 1.88 |

Mechanisms of Formation: Oxidative Coupling

The formation of the 1,1'-binaphthyl C-C bond, which forms the core of the title compound, is typically achieved through the oxidative coupling of two naphthol units. Theoretical studies have been instrumental in understanding the mechanism of this critical reaction. nih.govacs.org DFT calculations on the oxidative coupling of 2-naphthols catalyzed by metallic complexes (e.g., Vanadium or Iron) suggest that the reaction often proceeds via a radical-radical mechanism. nih.govacs.org

The proposed pathway involves the initial oxidation of the naphthol to a naphthoxy radical. Two of these radicals then couple to form the binaphthyl structure. Computational modeling helps to rationalize the observed stereoselectivity in asymmetric versions of this reaction by comparing the energies of competing transition states leading to different stereoisomers. nih.govacs.org Kinetic studies combined with DFT calculations have provided evidence against purely ionic pathways in many catalytic systems, favoring intramolecular radical coupling within a catalyst's coordination sphere. acs.org

Table 3: Illustrative Energy Profile for a Theoretical Oxidative Coupling Step

This table provides a hypothetical energy profile for the key C-C bond formation step in the oxidative coupling of two naphthoxy radicals, based on DFT calculations for similar systems.

| Species / State | Description | Relative Energy (kcal/mol) |

| Reactants | Two separated naphthoxy radicals | 0.0 |

| Transition State (TS) | C-C bond formation | +5.8 |

| Product | Dienone intermediate | -22.4 |

Exploration of Functional Roles and Applications in Chemical Systems

Catalytic Applications of 1-Hydroxy-2,2'-binaphthalene-3,4-dione and its Derivatives

The inherent chirality and rigid backbone of binaphthyl derivatives have made them privileged structures in the field of asymmetric catalysis. myuchem.comnih.gov While direct catalytic applications of this compound are not extensively documented, its structural motifs are central to the design of highly effective chiral ligands. The core principle lies in the atropisomerism of the binaphthyl system, where restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings creates stable, non-superimposable enantiomers. mdpi.com This axial chirality provides a well-defined three-dimensional space that can effectively control the stereochemical outcome of a chemical reaction when the binaphthyl derivative is coordinated to a metal center. nih.gov

Derivatives of the closely related 1,1'-bi-2-naphthol (B31242) (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are archetypal examples of ligands that have been extensively developed and successfully applied in a wide range of asymmetric transformations, including hydrogenations, Suzuki-Miyaura coupling reactions, and Mannich reactions. nih.govresearchgate.net The design strategy often involves functionalizing the binaphthyl core at various positions to fine-tune the steric and electronic properties of the resulting ligand. This, in turn, influences the activity and enantioselectivity of the metal complex catalyst. For instance, the introduction of bulky groups at the 3 and 3' positions of the binaphthyl scaffold can create a more sterically demanding chiral pocket, leading to higher enantioselectivities in certain reactions.

The evaluation of these ligands typically involves their incorporation into a metal-catalyzed reaction and assessing the enantiomeric excess (ee) of the product, which quantifies the degree of stereocontrol exerted by the chiral catalyst. The catalytic performance is often sensitive to reaction parameters such as the choice of metal precursor, solvent, temperature, and substrate. Researchers have developed a variety of binaphthyl-based chiral diamines and their derivatives which are pivotal in the synthesis of optically active compounds, crucial for the pharmaceutical and fine chemical industries. myuchem.com

| Ligand Type | Key Structural Feature | Application in Asymmetric Catalysis | Reference |

|---|---|---|---|

| BINAP | Phosphine groups at the 2,2'-positions | Asymmetric hydrogenation of alkenes and ketones | researchgate.net |

| BINOL | Hydroxyl groups at the 2,2'-positions | Lewis acid catalysis, asymmetric epoxidation | nih.govmdpi.com |

| Binaphthyl Diamines | Amino groups at the 2,2'-positions | Formation of metal complexes for various catalytic processes | myuchem.com |

| TADDOL-derived phosphonites | Incorporation of a TADDOL moiety | Gold-catalyzed atroposelective synthesis of binaphthyls | nih.gov |

In addition to serving as ligands in metal-catalyzed reactions, binaphthyl derivatives have emerged as powerful scaffolds for the design of purely organic catalysts, or organocatalysts. The this compound framework, possessing both a hydrogen-bond donating hydroxyl group and hydrogen-bond accepting quinone carbonyls, is conceptually well-suited for bifunctional organocatalysis. In such systems, the catalyst can simultaneously activate both the nucleophile and the electrophile, often leading to high levels of stereocontrol.

A notable example is the highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, which has been successfully promoted by binaphthyl-modified chiral bifunctional organocatalysts. nih.gov These catalysts, often incorporating a tertiary amine or a thiourea (B124793) moiety attached to the binaphthyl backbone, can achieve high yields and excellent enantioselectivities (up to 98% ee) with low catalyst loadings. nih.gov The success of these systems underscores the versatility of the binaphthyl scaffold in creating tailored catalytic environments. The binaphthyl unit provides a rigid and predictable chiral environment, while the appended functional groups (e.g., thiourea, tertiary amine) provide the necessary sites for substrate activation through hydrogen bonding and Brønsted/Lewis acid/base interactions.

The development of such organocatalytic systems is an active area of research, as they offer several advantages over traditional metal-based catalysts, including lower toxicity, reduced sensitivity to air and moisture, and often milder reaction conditions. The insights gained from these studies can guide the future design of organocatalysts based on the this compound structure for a variety of other asymmetric transformations.

Role as Key Intermediates and Building Blocks in Organic Synthesis

The structure of this compound, containing two naphthalene units, positions it as a logical precursor for the synthesis of larger, more complex polycyclic aromatic systems. Through a variety of synthetic transformations, such as intramolecular cyclizations, annulations, and aromatization reactions, the binaphthyl core can be elaborated into extended polycyclic frameworks. For instance, reactions that can form new rings by connecting the two naphthalene moieties or by building upon the existing quinone ring are plausible synthetic routes. The synthesis of specific PAHs often involves strategic, multi-step sequences, and compounds like this compound can provide a well-defined starting point with pre-installed functionality to guide the subsequent ring-forming reactions.

Naphthoquinone and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The 1,4-naphthoquinone (B94277) moiety is a key structural feature in many of these bioactive molecules. The anticancer activity of some naphthoquinone analogues has been linked to their ability to induce the formation of reactive oxygen species (ROS), leading to DNA damage and cell death. researchgate.net

The this compound structure serves as an excellent foundation for the development of novel bioactive analogues. By modifying the core structure through the introduction of various substituents or by altering the nature and position of the functional groups, a library of new compounds can be generated and screened for biological activity. For example, the synthesis of analogues with different nitrogen-containing groups at the C3 position of a naphthalene-1,4-dione scaffold has been explored to investigate their impact on potency and specificity as anticancer agents. nih.gov Furthermore, the inherent fluorescence of some hydroxynaphthoquinone derivatives makes them attractive candidates for the development of theranostic agents, which combine therapeutic and diagnostic capabilities. researchgate.net

| Scaffold | Type of Analogue | Investigated Biological Activity | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione | Imidazole derivatives | Anticancer | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Mannich bases | Antifungal, antibacterial, anticancer | researchgate.net |

| Naphthalene-1,4-dione | Analogues with varying amine groups | Anticancer | nih.gov |

Photochemical and Photophysical Research Relevant to Binaphthyl Quinones

The photochemical and photophysical properties of quinones are of fundamental interest due to their roles in various chemical and biological processes, including photosynthesis and photodynamic therapy. researchgate.net The photophysics of quinones is generally characterized by an efficient and rapid intersystem crossing (ISC) process, which leads to the population of the lowest triplet state upon photoexcitation. researchgate.net This triplet state is often the key reactive intermediate responsible for the subsequent photochemical behavior of the molecule.

For binaphthyl quinones like this compound, the extended π-system of the two naphthalene rings is expected to influence their photophysical properties, such as their absorption and emission spectra, fluorescence quantum yields, and triplet state lifetimes. The presence of the quinone moiety introduces low-lying n-π* and π-π* electronic transitions, which will be modulated by the binaphthyl framework.

Research on related systems, such as substituted zinc phthalocyanines, has shown that their fluorescence can be quenched by benzoquinone, indicating an interaction between the excited state of the fluorophore and the quinone. rsc.orgresearchgate.net This quenching can occur through various mechanisms, including energy transfer or electron transfer. In the context of this compound, intramolecular photochemical processes, such as electron or proton transfer between the hydroxyl group and the quinone moiety, could also play a significant role in its excited-state dynamics. Detailed photophysical studies, including transient absorption spectroscopy, would be necessary to fully elucidate the excited-state properties and photochemical pathways of this specific binaphthyl quinone.

Studies on Fluorescence and Luminescence Properties

There is no available scientific literature detailing the fluorescence or luminescence properties of this compound. Consequently, data on its excitation and emission spectra, quantum yields, and fluorescence lifetime are not available. Research has been conducted on other molecules containing the hydroxynaphthaldehyde or binaphthol moieties, which in some cases exhibit interesting photophysical behaviors like excited-state intramolecular proton transfer (ESIPT). However, without direct experimental or computational studies on this compound, any discussion of its potential fluorescent or luminescent characteristics would be purely speculative and fall outside the scope of this article.

Investigation of Photoinduced Chemical Processes

Similarly, the scientific literature lacks any investigation into the photoinduced chemical processes involving this compound. There are no studies on its photostability, potential for photoisomerization, or its ability to act as a photosensitizer or photocatalyst. The behavior of a molecule upon exposure to light is highly dependent on its specific electronic and structural arrangement. Therefore, findings from related but distinct compounds cannot be extrapolated to describe the photochemical behavior of this compound.

Emerging Research Directions and Unresolved Challenges

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The development of green and sustainable synthetic routes to complex molecules is a cornerstone of modern chemical research. For 1-Hydroxy-2,2'-binaphthalene-3,4-dione, the primary challenge lies in establishing environmentally friendly methods for both the construction of the chiral binaphthyl core and the subsequent selective oxidation to the desired hydroxyquinone.

Current research in the broader field of binaphthyl synthesis offers promising avenues. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Green alternatives are emerging, focusing on catalytic process. For instance, the oxidative coupling of 2-naphthol (B1666908) derivatives, a key step in forming the binaphthyl linkage, can be achieved using more sustainable catalysts. While classic methods may use reagents like iron(III) chloride, newer approaches are exploring the use of copper-based catalysts with molecular oxygen as the ultimate oxidant. Furthermore, the use of solid-supported catalysts, such as Cu-Montmorillonite, presents an attractive, recyclable option that minimizes metal leaching and simplifies product purification.

The subsequent oxidation of a hydroxylated binaphthol precursor to the target quinone is another critical step where green methodologies can be implemented. Conventional oxidants like chromium-based reagents are highly toxic. Catalytic oxidation reactions using molecular oxygen in conjunction with catalysts like activated carbon or palladium-on-carbon offer a much more environmentally benign alternative for the oxidation of benzylic alcohols, a transformation analogous to the oxidation of the naphthol precursor. kobe-u.ac.jp The selective oxidation of hydroxylated binaphthols to binaphtho-para-quinones has been achieved using Co-salen catalysts, which can operate under mild conditions. upenn.edu The development of catalytic systems that utilize hydrogen peroxide as a green oxidant is also a significant area of research. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Binaphthyl and Quinone Synthesis

| Reaction Type | Conventional Reagent | Sustainable Alternative | Advantages of Sustainable Method |

|---|---|---|---|

| Oxidative Coupling | Iron(III) Chloride | Cu-Montmorillonite, Cu(II)/O₂ | Recyclable catalyst, reduced waste |

| Oxidation of Naphthol | Chromium Reagents | Pd/C-ethylene, Activated Carbon/O₂ | Avoids toxic heavy metals, uses air as oxidant |

An unresolved challenge is the integration of these sustainable steps into a cohesive and efficient total synthesis of this compound, particularly for achieving high enantioselectivity in the initial coupling reaction under green conditions.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is anticipated to be rich and multifaceted, stemming from the interplay of its constituent functional groups. The quinone moiety is known to participate in a variety of chemical transformations, including cycloaddition reactions. acs.org For instance, the Diels-Alder reaction of quinones is a powerful tool for the construction of complex polycyclic systems. The presence of the hydroxyl group is expected to modulate the electronic properties of the quinone, influencing its reactivity and regioselectivity in such reactions. mdpi.com

Furthermore, the binaphthyl scaffold can be derivatized to introduce new functionalities. Palladium-catalyzed cross-coupling reactions on halogenated binaphthyl precursors are a well-established strategy for introducing a wide range of substituents. acs.org The hydroxyl and carbonyl groups of the target molecule also offer sites for derivatization, potentially leading to the synthesis of novel ligands for asymmetric catalysis or precursors for more complex molecular architectures. For example, the condensation of binaphtho-ortho-quinones with phenylenediamines has been shown to produce bisbenzo[a]phenazines, which are electron-deficient BINOL analogues. upenn.edu

A significant unresolved challenge is the exploration of the unique reactivity conferred by the combination of the hydroxyquinone and the chiral binaphthyl unit. For example, the development of enantioselective transformations where the inherent chirality of the binaphthyl backbone controls the stereochemical outcome of reactions at the quinone ring is a promising but underexplored area.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Diels-Alder Cycloaddition | Dienes, Lewis acid catalysis | Polycyclic adducts |

| Nucleophilic Addition | Amines, thiols | Functionalized hydroquinones |

| Derivatization of Hydroxyl Group | Alkyl halides, base | Ether derivatives |

Exploration of Interdisciplinary Applications in Materials Science and Chemical Biology

The unique photophysical and chiroptical properties inherent to the binaphthyl scaffold make its derivatives highly attractive for applications in materials science and chemical biology. The incorporation of binaphthyl units into polymers can lead to materials with interesting chiroptical properties and potential applications in chiral recognition and separation. acs.org

In the realm of materials science, functionalized binaphthyls are being explored for the development of novel fluorescent sensors and organic light-emitting diodes (OLEDs). The extended π-system of the binaphthyl core often results in fluorescent compounds, and the introduction of the hydroxyquinone moiety could lead to interesting photophysical properties, such as solvatochromism or aggregation-induced emission. Binaphthyl-based macrocycles have been shown to act as optical sensors for aromatic diphenols, suggesting that this compound could be a building block for receptors capable of recognizing specific molecular guests. mdpi.com

In chemical biology, there is a growing interest in the development of fluorescent probes for the detection and imaging of biologically relevant molecules and processes. nih.govresearchgate.net Quinone-based fluorophores are being developed for imaging cellular redox activity. nih.gov The chiral nature of this compound makes it an intriguing candidate for the development of enantioselective fluorescent sensors for chiral biomolecules such as amino acids or sugars. The binaphthyl unit can provide a chiral recognition site, while the hydroxyquinone moiety could act as a signaling unit, with changes in its fluorescence upon binding to an analyte.

A key unresolved challenge is the practical application of this compound in these interdisciplinary fields. This will require not only the development of efficient synthetic routes but also a thorough investigation of its photophysical properties, binding affinities for various analytes, and its behavior in complex biological environments.

Table 3: Potential Interdisciplinary Applications

| Field | Application | Key Features of the Compound |

|---|---|---|

| Materials Science | Chiral Polymers | Axial chirality, rigid backbone |

| Fluorescent Sensors | Extended π-system, potential for host-guest interactions | |

| Organic Electronics | Tunable electronic properties | |

| Chemical Biology | Enantioselective Probes | Chiral scaffold for molecular recognition |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Hydroxy-2,2'-binaphthalene-3,4-dione, and how do variations in reaction conditions affect product yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or oxidative coupling of naphthalene derivatives. For example, analogous diones (e.g., 3,4,7,8-tetrahydronaphthalene-1,5-dione) are synthesized via acid-catalyzed cyclization, with yields optimized by controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane vs. THF) . Purity is assessed via HPLC or GC-MS, with reaction stoichiometry and catalyst choice (e.g., Lewis acids) critically influencing byproduct formation .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR identify hydroxyl and ketone groups (e.g., peaks at δ 10–12 ppm for -OH and δ 180–200 ppm for carbonyl carbons).

- IR : Strong absorption bands near 1680–1700 cm confirm quinone structures .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragmentation patterns, validated against databases like NIST .

Advanced Research Questions

Q. What role does this compound play in fluorescent probes for detecting sulfites/bisulfites, and what are the key mechanistic insights?

- Methodological Answer : The compound’s quinone moiety reacts with sulfites via nucleophilic addition, altering fluorescence emission. Experimental protocols involve:

- Probe Design : Functionalizing the naphthalene core with formyl groups to enhance selectivity (e.g., 1-Hydroxy-2,4-diformylnaphthalene derivatives) .

- Detection : Fluorescence quenching/enhancement is measured at λex 350 nm and λem 450 nm, with detection limits calculated via Stern-Volmer plots .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across experimental models?

- Methodological Answer : Contradictions (e.g., antimicrobial activity vs. inactivity) may arise from:

- Strain Variability : Test multiple microbial strains (e.g., Bacillus subtilis subsp. inaquosorum RLS76 vs. Fusarium oxysporum) under standardized MIC assays .

- Compound Stability : Monitor degradation in culture media via LC-MS to rule out false negatives .

Q. What electrochemical properties make this compound suitable for organic photovoltaics (OPVs), and how do these compare to traditional materials?

- Methodological Answer : As an electron-deficient quinone, it facilitates charge separation in bulk heterojunction (BHJ) solar cells. Key evaluations include:

- Cyclic Voltammetry : Measure reduction potentials (e.g., E1/2 ≈ -1.2 V vs. Ag/AgCl) to assess electron affinity .

- Device Fabrication : Blend with donor polymers (e.g., P3HT) and test PCE (%) under AM 1.5G illumination. Current OPV efficiencies (~7%) lag behind inorganic counterparts but offer cost advantages .

Q. What toxicological screening strategies are recommended for assessing the safety profile of this compound in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.